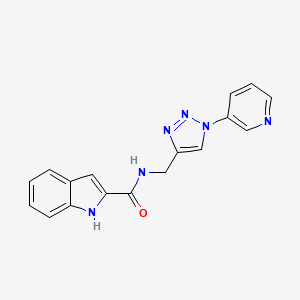

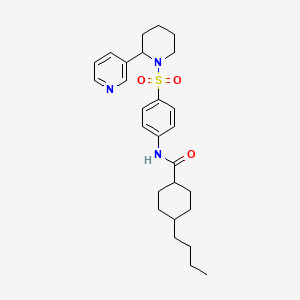

![molecular formula C9H10ClN3OS B2922625 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride CAS No. 474877-69-5](/img/structure/B2922625.png)

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties

Mécanisme D'action

Target of Action

The primary target of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This compound has been identified as a potent inhibitor of ACAT-1, exhibiting 229-fold selectivity for human ACAT-1 over human ACAT-2 .

Mode of Action

The compound interacts with its target, ACAT-1, by inhibiting its activity. This inhibition leads to a decrease in the formation of cholesteryl esters, which are critical components of lipid metabolism .

Biochemical Pathways

The inhibition of ACAT-1 affects the biochemical pathway of cholesterol metabolism. Specifically, it disrupts the conversion of free cholesterol and fatty acids into cholesteryl esters. This disruption can lead to a decrease in the formation of atherosclerotic plaques, which are associated with cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its high aqueous solubility . This property contributes to its oral absorption, leading to a significant improvement in bioavailability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cholesterol metabolism. By inhibiting ACAT-1, the compound prevents the formation of cholesteryl esters, thereby potentially reducing the risk of atherosclerosis and associated cardiovascular diseases .

Analyse Biochimique

Biochemical Properties

. This enzyme is involved in the esterification of cholesterol, a critical step in the absorption and transport of dietary cholesterol. The compound exhibits selectivity for human ACAT-1 over human ACAT-2 , indicating its potential role in modulating cholesterol metabolism.

Cellular Effects

In cellular studies, 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has shown significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger . Furthermore, it has demonstrated potent cytotoxicity against the human colorectal (HCT116) cell line . These findings suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to bind to the active site of the cyclin-dependent kinase-8 , a key regulator of cell cycle progression. This interaction could potentially lead to the inhibition of the kinase activity, thereby affecting cell proliferation and growth.

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function can be inferred from its potent inhibitory effects on the growth of HCT116 cell line .

Metabolic Pathways

Given its inhibitory action on ACAT-1 , it is likely to be involved in the metabolism of cholesterol and other lipids.

Transport and Distribution

Its high aqueous solubility suggests that it could be readily transported and distributed within the body .

Subcellular Localization

Given its interaction with ACAT-1 , an enzyme localized in the endoplasmic reticulum, it is plausible that the compound may also localize to this subcellular compartment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves the reaction of benzimidazole derivatives with thioacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thioacetamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium hydroxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Applications De Recherche Scientifique

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-Benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride

- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride stands out due to its unique thioacetamide moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with molecular targets in ways that similar compounds may not .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS.ClH/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9;/h1-4H,5H2,(H2,10,13)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKQPKCNIGUGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

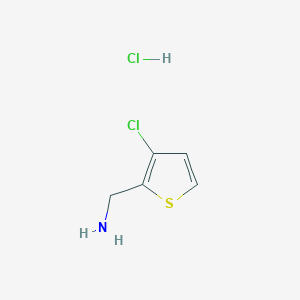

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

![N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2922545.png)

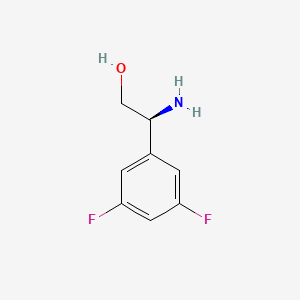

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

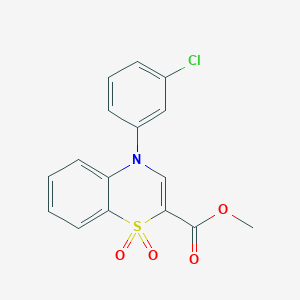

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2922555.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)